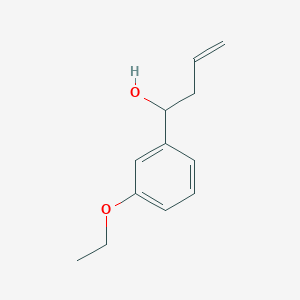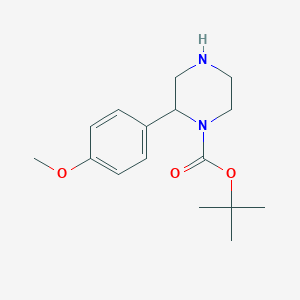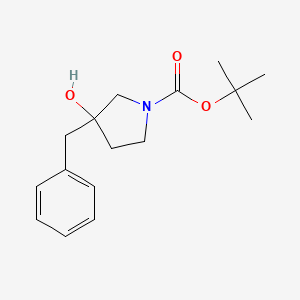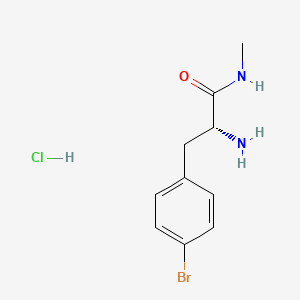
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride is a chemical compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride typically involves multiple steps. One common method includes the reaction of (2R)-2-amino-3-(4-bromophenyl)propanoic acid with N-methylamine under specific conditions to form the desired amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the phenyl ring .
Aplicaciones Científicas De Investigación
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(4-bromophenyl)pyrrolidine
- (2R)-(4-bromophenyl)[(phenylsulfonyl)amino]acetic acid
- (2R)-2-(4-bromophenyl)-3-[(tert-butoxy)carbonyl]amino]propanoic acid .
Uniqueness
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a bromophenyl group.
Propiedades
Fórmula molecular |
C10H14BrClN2O |
|---|---|
Peso molecular |
293.59 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13-10(14)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
Clave InChI |
RWOYKIKZGJOMQV-SBSPUUFOSA-N |
SMILES isomérico |
CNC(=O)[C@@H](CC1=CC=C(C=C1)Br)N.Cl |
SMILES canónico |
CNC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




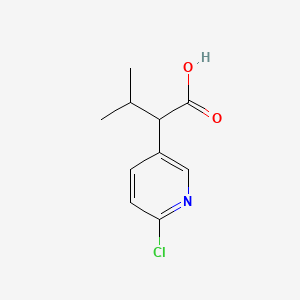
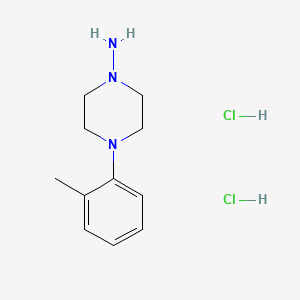
![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B15314354.png)





